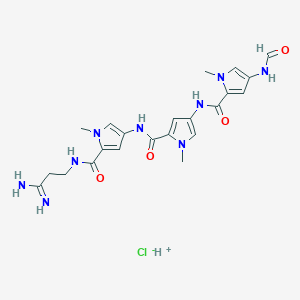

Distamycin A hydrochloride

Description

The exact mass of the compound Stallimycin hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150528. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Distamycin A hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Distamycin A hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYSJFJQEGCACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

636-47-5 (Parent) | |

| Record name | Stallimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301028195 | |

| Record name | Stallimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6576-51-8 | |

| Record name | 1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6576-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stallimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006576518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herperal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stallimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-1H-pyrrole-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STALLIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6010N240F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Distamycin A: A Technical Guide for Researchers

Abstract

Distamycin A hydrochloride stands as a seminal molecule in the study of DNA-ligand interactions and the development of sequence-specific DNA binding agents. This technical guide provides an in-depth exploration of the discovery, origin, and core scientific principles of Distamycin A. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, its microbial origin, the intricate details of its mechanism of action as a minor groove binder, and its biosynthetic origins. Furthermore, this guide offers practical, field-proven insights through detailed experimental protocols for its isolation and for the characterization of its DNA binding properties using DNase I footprinting. The content is structured to provide not just a recitation of facts, but a causal narrative that illuminates the scientific reasoning behind the experimental choices that have defined our understanding of this important natural product.

Introduction: The Genesis of a DNA Minor Groove Binder

Distamycin A is a naturally occurring polypeptide antibiotic that has garnered significant attention for its ability to bind to the minor groove of double-stranded DNA with a high degree of sequence specificity.[1] This property has made it an invaluable tool in molecular biology and a foundational scaffold for the design of synthetic DNA-binding molecules with therapeutic potential.[2][3] The molecule is composed of three N-methylpyrrole carboxamide units linked by amide bonds and terminating in a formamido group at the N-terminus and a propamidinium group at the C-terminus.[1] This unique chemical architecture allows it to fit snugly within the minor groove of B-DNA, primarily at sites rich in adenine (A) and thymine (T) base pairs.[3] Its discovery marked a pivotal moment in our understanding of how small molecules can recognize and interact with specific DNA sequences, paving the way for the development of novel antiviral, antiprotozoal, and anticancer agents.[2][4] This guide aims to provide a comprehensive technical overview of Distamycin A, from its humble beginnings in a soil bacterium to its sophisticated applications in modern research.

Discovery and Origin: A Tale of Streptomyces

The story of Distamycin A begins in the laboratories of Farmitalia Research Laboratories in Milan, Italy. In a 1964 publication in Nature, a team led by F. Arcamone described the structure and synthesis of a new antibiotic, which they named Distamycin A.[5][6][7] This seminal work laid the groundwork for decades of research into this fascinating molecule.

The Source Organism: Streptomyces distallicus

Distamycin A is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces distallicus.[3] Members of the genus Streptomyces are renowned for their ability to produce a wide array of bioactive compounds, including a majority of the clinically used antibiotics. The isolation of Distamycin A from S. distallicus highlighted the vast and largely untapped potential of microbial sources for the discovery of novel therapeutic agents.

Early Isolation and Purification

While the original 1964 paper by Arcamone et al. focused on the structure and synthesis, subsequent work has established general protocols for the isolation of secondary metabolites from Streptomyces cultures. The following is a generalized workflow for the fermentation and isolation of Distamycin A, based on common practices for similar natural products.

Mechanism of Action: The Art of Minor Groove Binding

The biological activity of Distamycin A stems from its remarkable ability to bind non-covalently to the minor groove of B-DNA. This interaction is highly specific for sequences containing clusters of A-T base pairs.

Molecular Recognition

The binding of Distamycin A to the DNA minor groove is a thermodynamically favorable process driven by a combination of forces:

-

Hydrogen Bonding: The amide (-CONH-) groups of the pyrrole carboxamide backbone form hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine located on the floor of the minor groove.[3]

-

Van der Waals Interactions: The crescent shape of the Distamycin A molecule allows for close van der Waals contacts with the walls of the minor groove.

-

Electrostatic Interactions: The positively charged propamidinium tail interacts favorably with the negatively charged phosphate backbone of DNA, further stabilizing the complex.[3]

This multi-pronged interaction results in a tight and specific binding, effectively displacing water molecules from the minor groove.

Quantitative Analysis of DNA Binding

The affinity of Distamycin A for DNA can be quantified by its dissociation constant (Kd), which is the concentration of the ligand at which half of the binding sites on the DNA are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[8] The binding affinity of Distamycin A is highly dependent on the specific DNA sequence.

| DNA Sequence | Dissociation Constant (Kd) | Method | Reference |

| Poly(dA-dT)·Poly(dA-dT) | ~10-8 M | Spectrophotometry | F. Arcamone (Review) |

| Poly(dA)·Poly(dT) | ~10-7 M | Spectrophotometry | F. Arcamone (Review) |

| Calf Thymus DNA | ~10-6 M | Spectrophotometry | F. Arcamone (Review) |

| d(AAT)2 | 1.8 x 10-7 M | Calorimetry | PLOS ONE, 2011[3] |

| d(ATAT)2 | 7.7 x 10-8 M | Calorimetry | PLOS ONE, 2011[3] |

Note: The binding affinities can vary depending on the experimental conditions such as buffer composition, salt concentration, and temperature.

Biosynthesis of Distamycin A

The biosynthesis of Distamycin A in Streptomyces distallicus is believed to follow a non-ribosomal peptide synthetase (NRPS) pathway. While the complete biosynthetic gene cluster has not been fully elucidated in the literature, the structure of Distamycin A strongly suggests the involvement of NRPS machinery. These large, multi-domain enzymes assemble complex peptides from amino acid precursors in an assembly-line fashion. The proposed building blocks for Distamycin A are 4-amino-1-methyl-2-pyrrolecarboxylic acid and β-alanine, which are activated and sequentially added by the NRPS modules.

Experimental Protocols: A Practical Guide

Detailed Protocol for DNase I Footprinting with Distamycin A

DNase I footprinting is a powerful technique to identify the specific binding sites of a ligand on a DNA fragment. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern when analyzed by gel electrophoresis.

Materials:

-

DNA fragment of interest (e.g., a PCR product or a restriction fragment), end-labeled with 32P.

-

Distamycin A hydrochloride stock solution (e.g., 1 mM in water).

-

DNase I (RNase-free).

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM CaCl2).

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen).

-

Formamide loading dye.

-

Denaturing polyacrylamide gel (e.g., 8%).

-

Maxam-Gilbert sequencing ladder of the same DNA fragment (for precise localization of the footprint).

Procedure:

-

DNA-Ligand Binding:

-

In a microcentrifuge tube, mix the 32P-labeled DNA fragment (e.g., 10,000-20,000 cpm) with the DNase I reaction buffer.

-

Add varying concentrations of Distamycin A to different tubes (e.g., 0, 0.1, 1, 10, 100 µM).

-

Incubate at room temperature for 30 minutes to allow for binding equilibrium to be reached.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be predetermined in a pilot experiment to achieve partial digestion (on average, one cut per DNA molecule).

-

Incubate for a short, precisely timed period (e.g., 1-2 minutes) at room temperature.

-

Stop the reaction by adding an excess of the stop solution.

-

-

Purification and Analysis:

-

Extract the DNA with phenol:chloroform:isoamyl alcohol (25:24:1) and precipitate with ethanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in formamide loading dye.

-

Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

-

Load the samples onto a denaturing polyacrylamide gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

-

Run the gel until the desired resolution is achieved.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

-

Data Interpretation:

-

The lane with no Distamycin A will show a ladder of bands corresponding to cleavage at every nucleotide position.

-

In the lanes with increasing concentrations of Distamycin A, a region of protection (a "footprint") will appear where the drug has bound to the DNA and inhibited DNase I cleavage.

-

The location of the footprint can be precisely determined by aligning it with the sequencing ladder.

-

Conclusion and Future Perspectives

Distamycin A, a natural product from Streptomyces distallicus, has had a profound impact on our understanding of DNA recognition by small molecules. Its discovery and subsequent characterization have provided invaluable tools for molecular biology and have served as a blueprint for the design of synthetic DNA-binding agents with a wide range of therapeutic applications. The continued exploration of the biosynthesis of Distamycin A and the development of novel analogs based on its unique scaffold promise to yield new and improved therapeutic agents for the treatment of various diseases. This guide provides a solid foundation for researchers entering this exciting field, offering both historical context and practical experimental guidance.

References

- Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues.

- Arcamone, F., Penco, S., Orezzi, P., Nicolella, V., & Pirelli, A. (1964). Structure and synthesis of distamycin A.

- Cozzi, P. (2003). Development of distamycin-related DNA binding anticancer drugs. Current pharmaceutical design, 9(21), 1733–1742.

- Das, C., Bag, S., Saha, I., & Kumar, G. S. (2011).

- Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & medicinal chemistry, 9(9), 2215–2235.

- Filipowski, M. E., Alfieri, A., Broggini, M., & D'Incalci, M. (1996). Antiviral and antiprotozoal activities of new distamycin A derivatives. Antimicrobial agents and chemotherapy, 40(5), 1297–1303.

- Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Advanced Research in Biological Sciences, 3(5), 1-13.

- Lakka, S. S., Gondi, C. S., Dinh, D. H., Olivero, W. C., & Rao, J. S. (2005). Specific interference of urokinase-type plasminogen activator receptor and matrix metalloproteinase-9 gene expression by double-stranded RNA results in decreased invasion, tumor growth, and angiogenesis in gliomas. The Journal of biological chemistry, 280(22), 21882–21892.

- Luck, G., Zimmer, C., Reinert, K. E., & Arcamone, F. (1977). Specific interactions of distamycin A and its analogs with (A-T) rich and (G-C) rich duplex regions of DNA and deoxypolynucleotides. Nucleic acids research, 4(8), 2655–2670.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3144, Distamycin A. Retrieved January 27, 2024 from [Link].

- Rucker, V. C., Foister, S., Melander, C., & Dervan, P. B. (2003). Sequence specific fluorescence detection of double strand DNA. Journal of the American Chemical Society, 125(5), 1195–1202.

- Tanioka, M., Itoh, T., Matsuda, H., & Itoh, T. (1999). Experimental metastasis is suppressed in MMP-9-deficient mice. Clinical & experimental metastasis, 17(2), 177–181.

- Town, B. W., Wills, E. D., & Wormall, A. (1949). Action of suramin on enzymes.

- Zimmer, C., & Wähnert, U. (1986). Nonintercalating DNA-binding ligands: specificity of the interaction and their use as tools in biophysical, biochemical and biological investigations of the genetic material. Progress in biophysics and molecular biology, 47(1), 31–112.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of distamycin-related DNA binding anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 5. Novel fermentation procedures for the production and the isolation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STRUCTURE AND SYNTHESIS OF DISTAMYCIN A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of HIV-1 entry inhibitors with broad activity against R5 and X4 viral strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]

Technical Guide: Distamycin A Hydrochloride – DNA Binding Specificity & Characterization

This guide provides a rigorous technical analysis of Distamycin A hydrochloride, focusing on its DNA binding thermodynamics, sequence specificity, and experimental characterization. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Technical Summary

Distamycin A (Dst) is a pyrrole-amidine oligopeptide antibiotic that acts as a paradigmatic minor groove binder.[1][2][3] Unlike intercalators (e.g., ethidium bromide), Distamycin binds isohelically within the minor groove of B-DNA, exhibiting high specificity for AT-rich sequences (min.[2] 4 base pairs).

Its utility extends beyond simple binding; it is a structural probe for DNA conformation, a competitive inhibitor for DNA-binding proteins (transcription factors), and a scaffold for "lexitropsins"—synthetic analogues designed to read GC-rich sequences. This guide details the biophysical mechanisms of its 1:1 and 2:1 binding modes and provides validated workflows for its characterization.

Molecular Architecture of Recognition

Structural Determinants

Distamycin A consists of three N-methylpyrrole carboxamide rings ending in a positively charged propylamidinium tail.

-

Shape Complementarity: The molecule adopts a crescent shape that matches the curvature of the B-DNA minor groove.[3]

-

Hydrogen Bonding: The amide protons (NH) of the peptide linkers serve as hydrogen bond donors to the O2 of Thymine and N3 of Adenine on the floor of the minor groove.

-

Electrostatics: The terminal amidinium group interacts electrostatically with the negatively charged phosphate backbone, anchoring the molecule.

The 1:1 vs. 2:1 Binding Switch

A critical feature of Distamycin is its concentration-dependent stoichiometry.

-

1:1 Mode: At low ratios (

), a single Distamycin molecule binds the minor groove. This mode is favored in narrow grooves (e.g., poly(dA)·poly(dT)).[3][4] -

2:1 Mode: At higher ratios, two Distamycin molecules bind side-by-side in an antiparallel orientation. This cooperative binding significantly widens the minor groove (approx. 12–15% expansion) and allows recognition of mixed AT/GC sequences, though AT preference remains dominant.

Mechanism Visualization

The following diagram illustrates the transition and forces involved in the binding process.

Figure 1: Mechanistic pathway of Distamycin A binding, highlighting the transition from monomeric to dimeric complexes driven by stacking interactions.

Quantitative Binding Dynamics

Understanding the thermodynamics is essential for designing competition assays. The 2:1 mode exhibits high cooperativity, often resulting in a binding constant (

Table 1: Comparative Binding Parameters (Approximate Values)

| Parameter | 1:1 Binding Mode | 2:1 Binding Mode |

| Target Sequence | 5'-AAAA-3' / 5'-AATT-3' | 5'-AAATT-3' / 5'-ATATA-3' |

| Binding Constant ( | ||

| Groove Width | Narrow ( | Expanded ( |

| Dissociation Kinetics | Fast ( | Slow ( |

| Driving Force | Enthalpic ( | Highly Enthalpic (Stacking) |

Note: Values vary based on specific buffer conditions (ionic strength) and exact DNA sequence [1, 3].

Validated Experimental Workflows

Protocol: DNase I Footprinting

This is the "gold standard" for determining sequence specificity. Distamycin protects the minor groove from DNase I cleavage, resulting in a blank region ("footprint") on a sequencing gel.

Reagents:

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaCl, 10 mM MgCl

, 1 mM CaCl -

Probe:

P-labeled DNA fragment (approx. 200 bp). -

Distamycin Stock: 1 mM in ddH

O (Store at -20°C, protect from light).

Step-by-Step Workflow:

-

Probe Preparation: 5'-end label the DNA fragment using [

- -

Equilibration:

-

Mix labeled DNA (

cpm) with binding buffer. -

Add Distamycin A to final concentrations ranging from 0.1

M to 50 -

Critical: Incubate for 20 minutes at 25°C . (Equilibrium is fast, but 20 min ensures stability).

-

-

Cleavage Reaction:

-

Add DNase I (0.01 units).

-

Incubate for exactly 1 minute at 25°C.

-

-

Quenching:

-

Add 100

L Stop Solution (200 mM NaCl, 30 mM EDTA, 1% SDS, 50 -

The EDTA chelates Mg

/Ca

-

-

Precipitation & Electrophoresis:

-

Ethanol precipitate, wash with 70% EtOH, dry.

-

Resuspend in formamide loading dye.

-

Run on 8% denaturing polyacrylamide sequencing gel.

-

-

Analysis: Visualize via phosphorimaging. Protected AT-rich regions will appear as gaps compared to the control lane (no drug).

Self-Validation Check:

-

Control Lane: Must show a uniform ladder of bands. If bands are smeared, the DNA is degraded or the gel was run too hot.

-

GA Lane: Run a Maxam-Gilbert G+A ladder to map the exact sequence position of the footprint.

Protocol: Circular Dichroism (CD) Spectroscopy

CD is non-destructive and distinguishes between 1:1 and 2:1 modes based on the induced CD (ICD) signal. Free Distamycin is achiral and has no CD signal. Upon binding DNA, it acquires a strong ICD signal.

Workflow:

-

Baseline: Measure CD spectrum of DNA alone (20

M base pairs) in 10 mM phosphate buffer (pH 7.0). -

Titration: Add Distamycin aliquots (ratios

to -

Observation:

-

1:1 Mode: Positive ICD band centered at 315-330 nm .

-

2:1 Mode: As concentration increases, a new, intense positive band appears at 260-280 nm (exciton coupling between stacked chromophores).

-

-

Interpretation: An isosbestic point indicates a clean two-state transition. Lack of an isosbestic point suggests complex multi-state binding [4].

Visualization of Experimental Logic

The following flowchart outlines the decision process for characterizing Distamycin binding.

Figure 2: Logical workflow for DNase I footprinting analysis of Distamycin A.

Troubleshooting & Optimization (Expert Insights)

-

Buffer Ionic Strength: Distamycin binding is salt-dependent. High salt (>200 mM NaCl) competes with the electrostatic interaction of the amidinium tail, weakening binding (

decreases). For maximum sensitivity, use buffers with <100 mM NaCl. -

Ethanol Precipitation Loss: The drug-DNA complex can be lipophilic. When precipitating after footprinting, ensure thorough washing with 70% ethanol to remove unbound drug which might interfere with gel migration.

-

Paradoxical Polymerase Stimulation: While generally an inhibitor, Distamycin can stimulate DNA polymerase activity on poly(dA)[4]·poly(dT) templates by stabilizing the primer-template complex, preventing non-productive dissociation [5]. Be aware of this if using Dst in replication assays.

References

-

Pelton, J. G., & Wemmer, D. E. (1989). Structural characterization of a 2:1 distamycin A.d(CGCAAATTGGC) complex by NMR spectroscopy. Proceedings of the National Academy of Sciences. Link

-

Coll, M., et al. (1987). Molecular structure of the netropsin-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment. Biochemistry.[2][4] Link

-

Fagan, P., & Wemmer, D. E. (1992). Cooperative binding of distamycin-A to DNA in the 2:1 mode.[5][6][7] Journal of the American Chemical Society. Link

-

Swalley, S. E., et al. (1998). Circular dichroic and kinetic differentiation of DNA binding modes of distamycin.[5][8][9] Biochemistry.[2][4] Link

-

Levy, A., et al. (1989).[4] Distamycin paradoxically stimulates the copying of oligo(dA).poly(dT) by DNA polymerases.[4] Biochemistry.[2][4] Link

-

Churchill, M. E., et al. (1990). Detection of drug binding to DNA by hydroxyl radical footprinting.[2] Proceedings of the National Academy of Sciences. Link

Sources

- 1. pnas.org [pnas.org]

- 2. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distamycin paradoxically stimulates the copying of oligo(dA).poly(dT) by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binding of two distamycin A molecules in the minor groove of an alternating B-DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the kinetics of distamycin binding to its target sites on duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Circular dichroic and kinetic differentiation of DNA binding modes of distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Distamycin A Hydrochloride – Mechanisms, Protocols, and Applications

Executive Summary

Distamycin A hydrochloride is an oligopeptide antibiotic originally isolated from Streptomyces distallicus. It serves as the archetype for minor groove binders (MGBs) , a class of small molecules that recognize specific DNA sequences without intercalating between base pairs. Its ability to bind A-T rich tracts with high affinity has made it a fundamental tool in structural biology and a template for "lexitropsins"—synthetic analogues designed to target genomic sequences for gene regulation and cancer therapy.

This guide provides a rigorous technical analysis of Distamycin A, detailing its dual-mode binding mechanics, validated experimental protocols for characterizing ligand-DNA interactions, and its evolution in drug development.

Part 1: Molecular Architecture & Binding Mechanics

Chemical Structure and Properties

Distamycin A consists of three N-methylpyrrole carboxamide rings connected by amide bonds, terminating in a positively charged amidine tail (propylamidinium). This crescent-shaped structure is isohelical with the minor groove of B-DNA.

| Property | Specification |

| CAS Number | 6576-51-8 |

| Molecular Formula | C22H27N9O4 · HCl |

| Molecular Weight | ~517.97 g/mol |

| Solubility | Soluble in water, methanol; slightly soluble in ethanol. |

| Extinction Coefficient | ε = 34,000 M⁻¹cm⁻¹ at 303 nm (in aqueous buffer) |

| Stability | Stable in lyophilized form at -20°C. Solutions degrade if exposed to light/heat. |

The Dual-Binding Mechanism

Distamycin exhibits a unique concentration-dependent binding behavior.

-

1:1 Binding Mode: At low concentrations, a single drug molecule fits into the minor groove of A-T rich sequences (min.[1] 4 base pairs). The amide protons of the drug form bifurcated hydrogen bonds with the N3 of adenine and O2 of thymine.

-

2:1 Binding Mode: At higher concentrations, two Distamycin molecules bind simultaneously in an antiparallel, side-by-side arrangement within the minor groove.[2] This expands the groove width significantly (approx. 3-4 Å wider than native B-DNA).

Causality of Interaction:

-

Shape Complementarity: The curvature of the pyrrole backbone matches the twist of the DNA helix.

-

Electrostatics: The cationic amidine tail interacts with the anionic phosphate backbone, anchoring the molecule.

-

Thermodynamics: Binding is enthalpy-driven (

) due to hydrogen bond formation and van der Waals contacts, overcoming the entropic cost of ordering the drug.

Visualization of Binding Pathways

The following diagram illustrates the equilibrium between free DNA, the 1:1 monomeric complex, and the 2:1 dimeric complex.

Caption: Kinetic pathway of Distamycin A binding, transitioning from monomeric insertion to cooperative dimeric stacking.[3]

Part 2: Experimental Frameworks

Protocol: Quantitative DNase I Footprinting

This assay identifies the specific binding sites of Distamycin on a DNA fragment by protecting the backbone from enzymatic cleavage.

Reagents:

-

Labeling: [γ-32P]ATP, T4 Polynucleotide Kinase.

-

Binding Buffer (5X): 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT, 25% Glycerol.

-

Digestion: DNase I (0.1 units/µL), CaCl₂/MgCl₂ mix.

-

Stop Solution: 200 mM NaCl, 30 mM EDTA, 1% SDS, 100 µg/mL yeast tRNA.

Step-by-Step Methodology:

-

Probe Preparation: End-label a specific DNA restriction fragment (approx. 100-200 bp) using T4 PNK and [γ-32P]ATP. Purify via PAGE or spin columns to remove unincorporated nucleotides.

-

Equilibration:

-

Mix labeled DNA (~10,000 cpm) with varying concentrations of Distamycin A (0 µM to 50 µM).

-

Incubate at 25°C for 30 minutes . Rationale: Ensures thermodynamic equilibrium is reached before digestion.

-

-

Digestion:

-

Add DNase I (optimized to produce ~1 cut per molecule).

-

Incubate for exactly 1 minute .

-

Critical Control: Include a "G+A" sequencing lane (Maxam-Gilbert) for precise base identification.

-

-

Termination: Rapidly add Stop Solution and ethanol precipitate the DNA.

-

Analysis: Resuspend in formamide loading dye, denature at 95°C, and resolve on an 8% denaturing polyacrylamide sequencing gel.

-

Data Interpretation: "Footprints" appear as clear bands where Distamycin protected the DNA from cleavage.

Protocol: Circular Dichroism (CD) Titration

CD spectroscopy is the gold standard for distinguishing 1:1 vs 2:1 binding modes, as the achiral Distamycin molecule acquires an induced CD signal (ICD) upon binding to chiral DNA.

Workflow:

-

Baseline: Record the spectrum of 10 µM DNA (in 10 mM phosphate buffer, pH 7.0) from 220–350 nm.

-

Titration: Add aliquots of Distamycin A stock to achieve ratios (

) of 0.1, 0.3, 0.5, 1.0, and 2.0. -

Observation:

-

Positive ICD at 330 nm: Indicates 1:1 binding.

-

Exciton Coupling (Bisignate signal): A positive band at ~330 nm and negative at ~315 nm indicates 2:1 antiparallel dimer formation.

-

Part 3: Data Analysis & Interpretation

Comparative Binding Affinities

The following table summarizes binding constants (

| DNA Sequence | Binding Mode | Affinity ( | Structural Insight |

| AAAAA | 1:1 | Narrow minor groove favors monomeric insertion. | |

| ATATAT | 2:1 | Alternating AT geometry allows groove expansion, favoring dimer. | |

| GCGCGC | Negligible | < | Exocyclic amine of Guanine (N2) sterically hinders deep penetration. |

Workflow Visualization: Footprinting Analysis

Caption: Step-by-step workflow for DNase I footprinting to map Distamycin binding sites.

Part 4: Therapeutic Evolution & Future Horizons

From Distamycin to Lexitropsins

While Distamycin A itself is toxic and lacks specificity for GC-rich sequences, it spurred the development of Lexitropsins . By replacing the pyrrole rings (Py) with imidazole (Im) rings, researchers created "programmable" DNA binders.

-

Py/Py/Py: Recognizes A/T, T/A.

-

Im/Py/Py: Recognizes G/C.

-

Py/Im/Py: Recognizes C/G.

Current Applications

-

Conjugates: Distamycin linked to alkylating agents (e.g., tallimustine) directs cytotoxic damage to specific genomic loci.

-

Gene Regulation: Inhibition of transcription factor binding (e.g., TBP or NF-κB) by occupying the minor groove of promoter regions.

-

Chromatin Remodeling: Distamycin binding induces chromatin compaction, useful for in vitro structural studies of nucleosomes.

References

-

Pelton, J. G., & Wemmer, D. E. (1989). Structural characterization of a 2:1 distamycin A.d(CGCAAATTGGC) complex by two-dimensional NMR. Proceedings of the National Academy of Sciences. Link

-

Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids. Journal of Molecular Biology.[4] (Foundational context for binding assays). Link

-

Coll, M., et al. (1987). Molecular structure of the netropsin-d(GGCCAATTGG) complex: DNA conformation in an alternating B-DNA helix. Proceedings of the National Academy of Sciences. Link

-

Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at sub-nanomolar concentrations. Nature. Link

-

Dasgupta, D., et al. (2011). Effect of DNA Groove Binder Distamycin A upon Chromatin Structure.[1] PLOS ONE. Link

Sources

- 1. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Minor groove to major groove, an unusual DNA sequence dependent change in bend directionality by a distamycin dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Advanced Chromatin Profiling: The Distamycin A Hydrochloride Handbook

Abstract

Distamycin A hydrochloride is a pyrrole-amidine oligopeptide antibiotic that functions as a sequence-specific minor groove binder. Unlike intercalating agents (e.g., ethidium bromide), Distamycin A binds non-covalently to the minor groove of B-DNA with a high affinity for AT-rich sequences. This guide details its application in chromatin research, specifically for differential heterochromatin staining (DA-DAPI banding), competitive displacement of architectural transcription factors (HMGA1), and high-resolution DNA footprinting.

Mechanism of Action: The Minor Groove Invasion

To effectively utilize Distamycin A, one must understand its structural interaction with the DNA helix.[1][2]

-

Binding Site: Distamycin A binds to the minor groove of double-stranded DNA, specifically targeting runs of 4–5 A-T base pairs.

-

Chemical Interaction: The crescent shape of the molecule fits the curvature of the minor groove. The amide hydrogens of the oligopeptide form bifurcated hydrogen bonds with the N3 of adenine and the O2 of thymine.

-

Water Displacement: Binding requires the displacement of the "spine of hydration" (ordered water molecules) typically found in the minor groove of AT-rich DNA.

-

Stoichiometry:

-

1:1 Mode: At low concentrations, one drug molecule binds one DNA site.

-

2:1 Mode: At higher concentrations, two Distamycin molecules can bind side-by-side in an antiparallel orientation within the minor groove, expanding the groove width.

-

Visualization: Minor Groove Binding Dynamics

Figure 1: Mechanism of Distamycin A binding, showing the displacement of hydration shells and the concentration-dependent shift from 1:1 to 2:1 binding modes.

Application I: DA-DAPI Differential Staining (Cytogenetics)

Distamycin A is most famous for the DA-DAPI banding technique. While DAPI generally stains all DNA, pre-treatment with Distamycin A quenches DAPI fluorescence at most sites except specific constitutive heterochromatin regions (e.g., human chromosomes 1, 9, 15, 16, and Y). This creates a high-contrast negative/positive banding pattern used to identify chromosomal abnormalities.

Protocol: DA-DAPI Sequential Staining

Reagents:

-

Stock Solution A (Distamycin): 0.2 mg/mL Distamycin A in McIlvaine’s buffer (pH 7.0). Store at -20°C.

-

Stock Solution B (DAPI): 0.2 µg/mL DAPI in McIlvaine’s buffer (pH 7.0).

-

McIlvaine’s Buffer (pH 7.0): Mix 18 mL of 0.1 M Citric Acid and 82 mL of 0.2 M Na2HPO4.

Workflow:

-

Slide Preparation: Age slides with metaphase spreads at room temperature for 3 days or bake at 60°C for 2 hours.

-

Rehydration: Rinse slides in PBS (pH 7.0) for 5 minutes.

-

Distamycin Block: Flood the slide with Stock Solution A (Distamycin). Cover with a coverslip to prevent evaporation.

-

Incubation: 15 minutes at Room Temperature (RT) in a humid chamber.

-

-

Wash: Briefly rinse with McIlvaine’s buffer to remove excess unbound Distamycin.

-

DAPI Counterstain: Flood slide with Stock Solution B (DAPI).

-

Incubation: 15–20 minutes at RT in the dark.

-

-

Mounting: Rinse with buffer, air dry, and mount in an anti-fade medium (e.g., Vectashield).

-

Analysis: View under a fluorescence microscope with a UV filter (365 nm excitation).

Expected Results:

-

DA-DAPI Positive: Centromeric heterochromatin of Chromosomes 1, 9, 15, 16, and the distal Yq.

-

Quenched: General euchromatin arms will appear significantly fainter than in a standard DAPI stain.

Application II: Competitive Minor Groove Footprinting

Distamycin A is a powerful tool for mapping the binding sites of architectural proteins like HMGA1 or probing chromatin structure. Because it competes for the minor groove, it can be used to validate the specificity of other minor groove binders or to inhibit specific transcription factors.

Protocol: DNase I Footprinting with Distamycin Competition

This assay determines if a protein of interest (e.g., a transcription factor) binds to the same AT-rich minor groove sites as Distamycin.

Reagents:

-

DNA Probe: 32P-labeled or Fluorescently labeled DNA fragment containing the target sequence.

-

Binding Buffer: 25 mM Tris-HCl (pH 7.9), 6.25 mM MgCl2, 0.5 mM EDTA, 50 mM KCl, 10% glycerol.

-

Distamycin Working Solution: Serial dilutions (1 µM, 5 µM, 10 µM, 50 µM).

-

DNase I: 0.01 units/µL.

Workflow:

-

Equilibration: Mix 20,000 cpm of labeled DNA probe with Binding Buffer.

-

Competition Setup:

-

Incubation: Incubate mixtures for 20 minutes at RT.

-

Digestion: Add DNase I to each reaction. Incubate for exactly 1 minute at RT.

-

Termination: Add Stop Solution (200 mM NaCl, 30 mM EDTA, 1% SDS, 100 µg/mL yeast tRNA).

-

Purification: Phenol-chloroform extract and ethanol precipitate the DNA.

-

Electrophoresis: Resuspend pellets in loading dye and run on a 6-8% denaturing polyacrylamide sequencing gel.

-

Imaging: Expose to phosphor screen or X-ray film.

Visualization: Competitive Displacement Logic

Figure 2: Logic flow for competitive displacement assays. Distamycin A displaces HMGA1 proteins from AT-rich sites due to overlapping binding specificities.

Quantitative Data Summary

The following table summarizes the binding properties and experimental parameters for Distamycin A.

| Parameter | Value / Characteristic | Context |

| Binding Constant (K) | ~ 2 × 108 M-1 | High affinity for poly(dA)·poly(dT) |

| Binding Site Size | 5 Base Pairs | Covers approx. one half-turn of helix |

| Extinction Coefficient | 34,000 M-1 cm-1 | At 303 nm (in water/buffer) |

| Solubility | ~ 20 mg/mL | Soluble in water, DMSO, Methanol |

| Working Conc. (Staining) | 50 – 200 µg/mL | For DA-DAPI banding |

| Working Conc. (Inhibition) | 1 – 10 µM | For inhibiting TBP/HMGA1 in vitro |

Troubleshooting & Optimization

Issue: Poor Banding Contrast in DA-DAPI

-

Cause: Incomplete quenching of DAPI by Distamycin.

-

Solution: Increase the Distamycin incubation time to 20-30 minutes or increase concentration to 0.4 mg/mL. Ensure the slide is not washed too vigorously between the Distamycin and DAPI steps; the Distamycin must remain bound to the non-heterochromatic regions to quench the DAPI.

Issue: Precipitation in Stock Solution

-

Cause: High salt concentration or low temperature.

-

Solution: Distamycin A hydrochloride is best dissolved in sterile distilled water or low-salt buffer (5 mM Tris). Avoid freezing and thawing repeatedly. Aliquot small volumes and store at -20°C.

Issue: No Footprint Observed

-

Cause: DNase I digestion is too aggressive (smear) or too weak (intact band).

-

Solution: Perform a DNase I titration ladder before the actual experiment to find the optimal enzyme unit per µg of DNA.

References

-

Schweizer, D. (1981). Counterstain-enhanced chromosome banding. Human Genetics, 57(1), 1-14. Link

-

Radic, M. Z., Lundgren, K., & Hamkalo, B. A. (1987). Curvature of mouse satellite DNA and condensation of heterochromatin. Cell, 50(7), 1101-1108. Link

-

Reeves, R., & Nissen, M. S. (1990). The A.T-DNA-binding domain of mammalian high mobility group I chromosomal proteins.[9] Journal of Biological Chemistry, 265(15), 8573-8582. Link

-

Wemmer, D. E. (2000). Designed sequence-specific minor groove ligands. Annual Review of Biophysics and Biomolecular Structure, 29, 439-461. Link

-

Majumder, P., & Dasgupta, D. (2011).[7] Effect of DNA Groove Binder Distamycin A upon Chromatin Structure.[1][3][7][10][11] PLoS ONE, 6(10), e26486.[7] Link

Sources

- 1. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure | PLOS One [journals.plos.org]

- 2. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minor Groove Binder Distamycin Remodels Chromatin but Inhibits Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. mybiosource.com [mybiosource.com]

- 6. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of DNA groove binder distamycin A upon chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Molecular basis for the inhibition of HMGA1 proteins by distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Heterogeneity of human chromosome 9 constitutive heterochromatin as revealed by sequential distamycin A/DAPI staining and C-banding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Distamycin A Hydrochloride in Fluorescence Microscopy

Differential Contrast Enhancement and Heterochromatin Banding

Executive Summary

Distamycin A (DA) is an oligopeptide antibiotic that acts as a sequence-specific DNA minor groove binder. Unlike standard fluorophores (e.g., DAPI, Hoechst), Distamycin A is effectively non-fluorescent under standard microscopy conditions. Its utility in fluorescence imaging lies in its ability to modulate the fluorescence of other dyes through competitive binding and energy transfer.

This guide details the use of Distamycin A as a contrast-enhancing counterstain. Its primary applications are the generation of DA/DAPI bands (highlighting specific constitutive heterochromatin on human chromosomes 1, 9, 15, 16, and Y) and the enhancement of R-banding when used with Chromomycin A3.

Scientific Foundation: Mechanism of Action

To use Distamycin A effectively, one must understand the underlying binding kinetics.

2.1 Minor Groove Binding & Specificity

Distamycin A binds isohelically to the minor groove of B-DNA, showing a strong preference for A-T rich sequences (requiring 4–5 consecutive A-T pairs).[1][2] It stabilizes the DNA helix via hydrogen bonding between its amide protons and the N3 of adenine or O2 of thymine.[3]

2.2 The "Quenching vs. Preservation" Paradox

When used with DAPI (also an A-T specific minor groove binder), Distamycin A exhibits a concentration-dependent dual effect:

-

General Quenching (Euchromatin): In most A-T rich regions, Distamycin A has a higher binding affinity than DAPI or binds cooperatively in a way that displaces DAPI or quenches its fluorescence via non-radiative energy transfer.

-

Specific Preservation (Heterochromatin): In highly repetitive satellite DNA (specifically Satellite II and III found in centromeric heterochromatin), the unique geometry of the DNA allows DAPI to remain bound or protected even in the presence of Distamycin A. This results in the specific highlighting of these regions while the rest of the chromosome fades.

2.3 Visualization of Mechanism

Figure 1: Mechanism of Differential Staining. Distamycin A competes with DAPI in euchromatin (quenching) but allows DAPI fluorescence in specific heterochromatic regions.

Protocol A: Distamycin A/DAPI (DA/DAPI) Banding

Purpose: Identification of chromosomal markers on human chromosomes 1, 9, 15, 16, and the Y heterochromatin. This is critical for detecting polymorphisms and structural abnormalities involving pericentromeric heterochromatin.

Reagents Required[4][5][6]

-

Stock Solution A (DAPI): 0.2 mg/mL in distilled water. Store at -20°C.

-

Stock Solution B (Distamycin A): 0.2 mg/mL in McIlvaine’s buffer (pH 7.0) or distilled water. Store at -20°C protected from light.

-

McIlvaine’s Buffer (pH 7.0): Mixture of 0.1 M Citric Acid and 0.2 M Na₂HPO₄.

-

Mounting Medium: Glycerol/Buffer (1:[4]1) or commercial anti-fade (e.g., Vectashield) without DAPI.

Step-by-Step Workflow

-

Slide Preparation:

-

Age slides for 3 days at room temperature or bake at 60°C for 2 hours. Fresh slides may result in bloated chromosomes.

-

-

Distamycin A Staining (Pre-stain):

-

Flood the slide with Distamycin A working solution (50 µg/mL diluted in McIlvaine’s buffer).

-

Incubate for 15 minutes at room temperature in a humid chamber (protected from light).

-

Note: Some protocols use simultaneous staining, but sequential (DA first) often yields more reproducible quenching.

-

-

Washing:

-

Rinse briefly with McIlvaine’s buffer or distilled water to remove excess DA.

-

-

DAPI Staining:

-

Flood slide with DAPI working solution (0.2–0.6 µg/mL in McIlvaine’s buffer).

-

Incubate for 10–20 minutes in the dark.

-

-

Final Wash & Mount:

-

Rinse thoroughly with buffer.

-

Mount with a coverslip using the mounting medium. Squeeze out excess liquid gently.

-

Critical: Allow the slide to stabilize in the dark for 30 minutes before imaging. The DA/DAPI contrast often improves after a short equilibration period.

-

Imaging Settings

-

Filter Set: Standard DAPI filter (Excitation: 358 nm, Emission: 461 nm).

-

Exposure: You may need slightly higher exposure times than standard DAPI staining, as the overall chromosomal fluorescence will be lower due to DA quenching.

Protocol B: Distamycin A/Chromomycin A3 (R-Banding)

Purpose: Enhancement of R-bands (G-C rich regions). Chromomycin A3 (CMA3) is G-C specific.[5] Adding Distamycin A blocks A-T rich regions, preventing non-specific background and enhancing the contrast of the G-C bands.

Reagents Required[4][5][6]

-

Chromomycin A3 (CMA3): 0.5 mg/mL stock in buffer containing 5 mM MgCl₂ (Magnesium is required for CMA3 binding).

-

Distamycin A: 0.1 mg/mL stock.[4]

Step-by-Step Workflow

-

Primary Staining (CMA3):

-

Stain slides with CMA3 (0.5 mg/mL) for 45–60 minutes .

-

Rinse with buffer containing MgCl₂.

-

-

Counterstaining (Distamycin A):

-

Stain with Distamycin A (0.1 mg/mL) for 15 minutes .[4]

-

Function: DA occupies the A-T rich minor grooves, effectively "blacking out" the G-bands (which are A-T rich), thereby increasing the relative contrast of the fluorescent R-bands (G-C rich) bound by CMA3.

-

-

Mounting:

-

Mount in Glycerol/Buffer (1:1).[4]

-

Note: Store slides in the dark at 4°C for 24 hours prior to analysis ("maturation") to stabilize the fluorescence signal.

-

Data & Technical Specifications

5.1 Comparative Dye Specificity

| Dye | Target Specificity | Fluorescence | Role in Protocol |

| Distamycin A | A-T Rich (Minor Groove) | None / Weak | Quencher / Contrast Agent |

| DAPI | A-T Rich (Minor Groove) | Blue (461 nm) | Primary Fluorophore |

| Chromomycin A3 | G-C Rich (Minor Groove) | Green/Yellow (570 nm) | Primary Fluorophore |

| Hoechst 33258 | A-T Rich (Minor Groove) | Blue (461 nm) | Alternative to DAPI |

5.2 Solubility and Stability

-

Solubility: Distamycin A HCl is soluble in water and methanol.

-

Stability: Solutions are stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

Toxicity: Distamycin A is a DNA-binding agent and potential carcinogen. Wear nitrile gloves and handle in a fume hood or designated safety area.

Troubleshooting & Controls

Issue: Poor Contrast (General DAPI signal remains high)

-

Cause: Distamycin A concentration too low or incubation time too short.

-

Solution: Increase DA concentration to 100 µg/mL or extend incubation to 30 minutes. Ensure DA stock is not degraded.

Issue: Complete Quenching (No Bands Visible)

-

Cause: Distamycin A concentration too high.

-

Solution: Reduce DA concentration. Perform a titration series (10, 25, 50 µg/mL).

Issue: Rapid Photobleaching

-

Cause: Lack of anti-fade agent or high excitation intensity.

-

Solution: Use a commercial anti-fade mounting medium (e.g., Vectashield, SlowFade). Note that some anti-fades may slightly alter band sharpness; test compatibility.

Workflow Diagram

Figure 2: Optimized Workflow for DA/DAPI Sequential Staining.

References

-

Schweizer, D., Ambros, P., & Andrle, M. (1978). Modification of DAPI banding on human chromosomes by prestaining with a DNA-binding oligopeptide antibiotic, distamycin A. Experimental Cell Research, 111(2), 327-332.[7] Link

-

Barcellona, M. L., et al. (1993). Mechanisms of distamycin A/DAPI chromosome staining. I. Competition binding effects of nonintercalative DNA groove-binding agents in situ and in vitro. Cytogenetics and Cell Genetics, 62(1), 19-25.[8] Link

-

Donlon, T. A., & Magenis, R. E. (1983). Methyl green is a substitute for distamycin A in the formation of distamycin A/DAPI C-bands. Human Genetics, 65(2), 144-146. Link

-

UCL Laboratory Protocols. (2012). A Review of the Different Staining Techniques for Human Metaphase Chromosomes. Link

Sources

- 1. Distamycin A as stem of DNA minor groove alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure | PLOS One [journals.plos.org]

- 4. karger.com [karger.com]

- 5. Reverse fluorescent chromosome banding with chromomycin and DAPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability and dissociation of the DNA complexes with distamycin A and Netropsin in the presence of organic solvents, urea and high salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of DAPI banding on human chromosomes by prestaining with a DNA-binding oligopeptide antibiotic, distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of distamycin A/DAPI chromosome staining. I. Competition binding effects of nonintercalative DNA groove-binding agents in situ and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Distamycin A Hydrochloride Derivatives for Targeted Cancer Therapy: Application Notes and Protocols

Introduction: The Rationale for Distamycin A Derivatives in Oncology

Distamycin A is a natural product that exhibits potent antiviral and antiprotozoal activity, stemming from its ability to bind to the minor groove of DNA, with a high affinity for AT-rich sequences.[1][2] This inherent DNA binding capability has made it an attractive scaffold for the development of novel anticancer agents. However, Distamycin A itself possesses weak cytotoxic activity, limiting its direct therapeutic application in oncology.[3][4] The focus of modern drug development has therefore shifted to the synthesis of Distamycin A derivatives, which leverage its DNA-targeting properties to deliver potent cytotoxic moieties to cancer cells, thereby enhancing their therapeutic index.[5][6]

This guide provides a comprehensive overview of the synthesis, purification, characterization, and biological evaluation of Distamycin A hydrochloride derivatives for targeted cancer therapy. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. The protocols and insights provided herein are grounded in established scientific principles and aim to furnish the reader with the necessary tools to design and execute the synthesis and evaluation of this promising class of compounds.

I. Design and Synthesis of Distamycin A Derivatives

The core principle behind the design of Distamycin A derivatives for targeted therapy is the conjugation of a cytotoxic "warhead" to the Distamycin A scaffold, which acts as a "vehicle" to deliver the warhead to the DNA of cancer cells. A critical aspect of this design is the nature of the linker connecting the two moieties, as its length and flexibility can significantly impact the DNA binding and alkylating properties of the conjugate.[7]

A. Strategic Approaches to Derivative Design

-

Alkylation-Based Cytotoxicity: A prevalent strategy involves the incorporation of alkylating agents, such as nitrogen mustards, which form covalent adducts with DNA, leading to cell death.[3] A notable example is Tallimustine , a benzoyl nitrogen mustard derivative of Distamycin A, which has demonstrated potent antitumor activity.[5]

-

Targeted Delivery: To enhance specificity for cancer cells and minimize off-target toxicity, Distamycin A derivatives can be conjugated to targeting ligands that recognize and bind to receptors overexpressed on the surface of cancer cells. Common targeting moieties include:

-

Antibodies: Monoclonal antibodies (mAbs) that target tumor-specific antigens can be conjugated to Distamycin A derivatives, creating antibody-drug conjugates (ADCs) for highly specific drug delivery.[7][8][9]

-

Folic Acid: The folate receptor is frequently overexpressed in various cancers, making folic acid a valuable ligand for targeting these tumors.[5][10][11]

-

B. Solid-Phase Synthesis Protocol for a Generic Distamycin A Analogue

Solid-phase synthesis offers a robust and efficient method for the preparation of Distamycin A analogues, allowing for the systematic variation of building blocks and the facile purification of the final products. The following protocol outlines a general approach.

Workflow for Solid-Phase Synthesis of Distamycin A Analogues

Sources

- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distamycin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]

- 9. Antibody–Drug Conjugates for Cancer Therapy | MDPI [mdpi.com]

- 10. Folate Receptor-Targeted Diagnostics and Therapeutics for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: Mechanistic Profiling of Distamycin A Hydrochloride in Anticancer Research

Introduction & Scientific Rationale

Distamycin A hydrochloride is a pyrrole-amidine antibiotic that acts as a sequence-specific DNA minor groove binder.[1] Unlike non-specific intercalators (e.g., Doxorubicin), Distamycin A binds isohelically to A-T rich sequences via hydrogen bonding, van der Waals forces, and electrostatic interactions.

In modern anticancer research, Distamycin A is less frequently used as a monotherapy due to moderate potency but serves as a critical mechanistic probe and pharmacophore scaffold . Its primary utility lies in its ability to displace architectural transcription factors, specifically High Mobility Group A (HMGA) proteins, from A-T rich promoter regions.[1] Overexpression of HMGA1/2 is a hallmark of metastatic progression in carcinomas (breast, colon, thyroid).

Therapeutic Hypothesis: By occupying the minor groove, Distamycin A structurally inhibits the "AT-hook" binding motifs of HMGA proteins, collapsing the enhanceosome complex and repressing the transcription of pro-metastatic genes (e.g., KIT, IL2RA).

Material Preparation & Handling[1][2][3][4]

Compound Properties:

-

CAS: 6576-51-8 (Hydrochloride salt)[1]

-

MW: ~517.97 g/mol

-

Stability: Light-sensitive; hygroscopic.[1]

Stock Solution Protocol

To ensure reproducibility, avoid repeated freeze-thaw cycles.

-

Solvent Choice: Use DMSO (Dimethyl sulfoxide) for primary stock solutions (10 mM).[1] While water-soluble, aqueous solutions are less stable long-term due to potential hydrolysis of the amide bonds.[1]

-

Preparation:

-

Weigh 5.18 mg of Distamycin A HCl.

-

Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (>99.9%).

-

Vortex for 30 seconds to ensure complete dissolution.[1]

-

-

Storage: Aliquot into light-protective amber tubes (20-50 µL/tube) and store at -20°C . Stable for 6-12 months.

-

Working Solutions: Dilute stock 1:1000 or greater in culture medium immediately prior to use to keep final DMSO concentration <0.1%.

Critical Control: Always include a "Vehicle Control" (media + 0.1% DMSO) in all assays to rule out solvent toxicity.[1]

Experimental Protocols

Experiment A: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the IC50 of Distamycin A to establish a therapeutic window.

Protocol:

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1] Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of Distamycin A in complete medium.

-

Recommended Range: 0.1 µM to 200 µM (8-point log scale).

-

-

Incubation: Treat cells for 48–72 hours at 37°C/5% CO₂.

-

Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

-

Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Data Interpretation:

| Cell Line | Expected IC50 Range | Mechanistic Insight |

|---|---|---|

| HeLa | 50 - 150 µM | Moderate sensitivity; driven by rapid division.[1] |

| MCF-7 | 80 - 180 µM | Lower sensitivity; useful for combination studies.[1] |

| B16-F10 | 10 - 50 µM | High HMGA2 expression may correlate with increased sensitivity.[1] |

Experiment B: Mechanism of Action – HMGA Displacement Assay

Objective: Validate that cytotoxicity is driven by DNA binding and TF displacement, not off-target toxicity.

Method: Fluorescence Anisotropy (FA) Rationale: FA measures the rotational speed of a molecule.[5] Free fluorescent DNA tumbles fast (low anisotropy).[1] When HMGA binds, the complex tumbles slowly (high anisotropy). Adding Distamycin A displaces HMGA, returning the DNA to a fast-tumbling state (low anisotropy).[1]

Protocol:

-

Probe Design: 5'-FAM-labeled dsDNA containing an A-T rich HMGA binding site (e.g., PRDII element of the IFN-β promoter).[1]

-

Sequence: 5'-FAM-GGG AA ATT CC GGG-3' (and complement).[1]

-

-

Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% Glycerol.

-

Binding Reaction:

-

Displacement Titration:

-

Titrate Distamycin A (0.1 nM – 10 µM) into the pre-formed complex.

-

Measure Anisotropy (

) at each point.[1]

-

-

Result: A decrease in

indicates successful displacement.[1]

Experiment C: Cell Cycle Analysis

Objective: Confirm G2/M arrest, a hallmark of minor groove binders.

Protocol:

-

Treatment: Treat cells with IC50 concentration of Distamycin A for 24 hours.

-

Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.

-

Flow Cytometry: Analyze >10,000 events.[1] Look for accumulation in the G2/M peak (4N DNA content).

Visualizations & Workflows

Mechanism of Action: HMGA Displacement

This diagram illustrates the competitive binding mechanism at the chromatin level.

Caption: Distamycin A competes with HMGA proteins for AT-rich minor groove sites, silencing oncogenic transcription.[1]

Experimental Workflow: From Stock to Readout

This flowchart ensures the user follows the correct sequence for stability and data integrity.

Caption: Integrated workflow for validating Distamycin A activity across cellular and molecular assays.

References

-

Mechanism of Action & HMGA Inhibition

-

Chromatin Remodeling Effects

-

Derivatives and Cytotoxicity

-

Fluorescence Anisotropy Protocols

Sources

- 1. medkoo.com [medkoo.com]

- 2. ziath.com [ziath.com]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. A fluorescence anisotropy assay to discover and characterize ligands targeting the maytansine site of tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for the inhibition of HMGA1 proteins by distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distamycin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening Assays Involving Distamycin A Hydrochloride

Abstract

Distamycin A (as the hydrochloride salt) is a pyrrole-amidine antibiotic that binds specifically to the minor groove of AT-rich DNA sequences. While its clinical use is limited by toxicity, it remains the "Gold Standard" reference compound for characterizing novel DNA-binding agents and inhibitors of architectural transcription factors (e.g., HMGA1). This guide details two high-throughput screening (HTS) workflows where Distamycin A serves as the critical positive control: Fluorescent Intercalator Displacement (FID) for identifying novel DNA binders, and Fluorescence Polarization (FP) for screening inhibitors of protein-DNA interactions.

Introduction & Mechanism of Action

Distamycin A binds non-covalently to the minor groove of B-DNA, with a high affinity for sequences containing four or more successive Adenine/Thymine base pairs (e.g., 5'-AAAA-3' or 5'-AATT-3').

-

Structural Basis: The crescent shape of the molecule complements the curvature of the minor groove. Hydrogen bonds form between the amide protons of Distamycin and the N3 of adenine or O2 of thymine.

-

HTS Relevance: Because Distamycin occupies the minor groove, it effectively competes with other minor groove binders (MGBs) and displaces architectural proteins that rely on "AT-hook" motifs. This competitive nature is the foundation of the assays described below.

Compound Management: Distamycin A Hydrochloride

Successful HTS requires precise liquid handling. Distamycin A HCl presents specific solubility characteristics that must be managed to prevent compound precipitation in automated acoustic dispensers (e.g., Labcyte Echo).

Physicochemical Properties

| Property | Specification |

| CAS Number | 6576-51-8 |

| Molecular Weight | 517.96 g/mol (HCl salt) |

| Target Sequence | AT-rich Minor Groove (5'-AAAA-3') |

| Solubility (Water) | ~20 mg/mL (Stable for 24h at 4°C) |

| Solubility (DMSO) | ~10-20 mg/mL (Preferred for HTS stocks) |

Storage & Handling Protocol

-

Stock Preparation: Dissolve Distamycin A HCl in 100% DMSO to a concentration of 10 mM.

-

Note: Ensure DMSO is anhydrous.[1] Water absorption by DMSO can accelerate degradation.

-

-

Aliquoting: Store in amber vials (light sensitive) at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

-

HTS Working Solution: Dilute stock into assay buffer immediately prior to use. Do not store dilute aqueous solutions overnight.[2]

Assay Protocol 1: Competitive Fluorescent Intercalator Displacement (FID)

Objective: To identify novel small molecules that bind to the DNA minor groove. Principle: The assay uses Hoechst 33258 , a fluorescent dye that also binds the AT-rich minor groove.

-

Bound State: Hoechst + DNA = High Fluorescence.[3]

-

Displacement: Distamycin (or Hit) + (Hoechst-DNA)

Distamycin-DNA + Free Hoechst. -

Readout: Loss of Fluorescence (Turn-off assay).

Materials

-

DNA Substrate: Self-complementary hairpin oligonucleotide containing AAAA tract (e.g., 5'-CGCAAAA GGCG-T4-CGCCTTTT GCG-3').

-

Probe: Hoechst 33258 (Ex: 350 nm / Em: 460 nm).

-

Control: Distamycin A HCl.

-

Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA.

Step-by-Step HTS Workflow

-

DNA Annealing: Dilute DNA to 2 µM in buffer. Heat to 95°C for 5 min, then cool slowly to RT (1°C/min) to form hairpins.

-

Probe Loading: Mix Annealed DNA (1 µM final) with Hoechst 33258 (1 µM final). Incubate for 30 min in dark.

-

QC Check: Fluorescence should be >10x background of free Hoechst.

-

-

Plate Dispensing: Dispense 20 µL of DNA-Hoechst complex into 384-well Black Low-Binding plates.

-

Compound Addition:

-

Test Wells: Add 100 nL of library compounds (final 10 µM).

-

Positive Control (Max Displacement): Add 100 nL Distamycin A (final 10 µM).

-

Negative Control (Min Displacement): Add 100 nL pure DMSO.

-

-

Incubation: 60 minutes at Room Temperature (protected from light).

-

Detection: Measure Fluorescence Intensity (FI) on a multimode reader (e.g., EnVision).

Mechanistic Diagram (FID)

Figure 1: Mechanism of the FID Assay. Distamycin A displaces the fluorescent probe, quenching the signal.

Assay Protocol 2: HMGA1 Transcription Factor Inhibition

Objective: To screen for compounds that disrupt the interaction between the oncogenic transcription factor HMGA1 and DNA. Principle: Fluorescence Polarization (FP) .

-

Bound State: HMGA1 protein + FAM-labeled DNA = Slow rotation = High mP .

-

Inhibition: Distamycin binds DNA, blocking HMGA1 = Free FAM-DNA = Fast rotation = Low mP .

Materials

-

Tracer: 5'-FAM-labeled dsDNA containing HMGA1 binding site.

-

Protein: Recombinant Human HMGA1a (His-tagged).

-

Reference Inhibitor: Distamycin A HCl (Known to inhibit HMGA1-DNA binding).

-

Assay Buffer: 25 mM HEPES pH 7.4, 50 mM KCl, 0.01% Triton X-100, 1 mM DTT.

Step-by-Step HTS Workflow

-

Reagent Prep:

-

Prepare 2x Protein Solution: 100 nM HMGA1 in assay buffer.

-

Prepare 2x Tracer Solution: 10 nM FAM-DNA in assay buffer.

-

-

Plate Dispensing:

-

Dispense 10 µL of 2x Protein Solution into 384-well Black plates.

-

Negative Control Wells: Dispense 10 µL Buffer only (no protein).

-

-

Compound Addition:

-

Add 100 nL of Library compounds or Distamycin A (dose-response for QC).

-

Incubate 15 mins to allow compound-protein or compound-DNA equilibration.

-

-

Tracer Addition: Add 10 µL of 2x Tracer Solution to all wells.

-

Final Incubation: 30-60 minutes at Room Temperature.

-

Readout: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

Workflow Diagram (FP Screen)

Figure 2: HTS Workflow for HMGA1 Inhibition Screen.

Data Analysis & Quality Control

Validation Metrics

For both assays, plate quality must be validated using the Z-Factor (

- : Mean and SD of Positive Control (Distamycin A, 10 µM).

- : Mean and SD of Negative Control (DMSO).

-

Acceptance Criteria:

indicates a robust assay.

Distamycin A Reference Data

When running these assays, Distamycin A should yield the following typical values (dependent on specific DNA sequence):

-

FID Assay IC50: ~0.5 - 2.0 µM (displacement of Hoechst).

-

FP Assay IC50: ~1.0 - 5.0 µM (displacement of HMGA1).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Signal Window (FID) | Hoechst concentration too high | Titrate Hoechst; ensure [Hoechst] |

| High Variability (CV%) | Liquid handling errors or bubbles | Centrifuge plates (1000g, 1 min) after dispensing. |

| Compound Precipitation | Distamycin insolubility in buffer | Ensure final DMSO concentration is 1-2%. Do not freeze aqueous dilutions.[2] |

| Interference | Library compound autofluorescence | Use Red-shifted dyes (e.g., TO-PRO-3) if library is blue-fluorescent. |

References

-

Mechanism of HMGA1 Inhibition: Smith, A. E., & Buchmueller, K. L. (2011).[4] Molecular basis for the inhibition of HMGA1 proteins by distamycin A. Biochemistry, 50(38), 8107-8116.

-

In Vivo Application: Baron, R. M., et al. (2010).[5] Distamycin A inhibits HMGA1-binding to the P-selectin promoter and attenuates lung and liver inflammation.[5][6] PLOS ONE, 5(5), e10656.[5]

-

FID Assay Protocol: Boger, D. L., et al. (2001). A simple, high-resolution method for establishing DNA binding affinity and sequence selectivity. Journal of the American Chemical Society, 123(25), 5878-5891.

-

Hoechst/Distamycin Competition: Tse, W. C., & Boger, D. L. (2004). Sequence-selective DNA recognition: natural products and nature's lessons. Chemistry & Biology, 11(12), 1607-1617.

Sources

- 1. ziath.com [ziath.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. biotium.com [biotium.com]

- 4. "Molecular basis for the inhibition of HMGA1 proteins by distamycin A" by Austin E. Smith and Karen L. Buchmueller [scholarexchange.furman.edu]

- 5. pure.urosario.edu.co [pure.urosario.edu.co]

- 6. Distamycin A inhibits HMGA1-binding to the P-selectin promoter and attenuates lung and liver inflammation during murine endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Distamycin A hydrochloride solubility issues and solutions

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for Distamycin A hydrochloride. As a potent, AT-rich DNA minor groove binder, Distamycin A is a cornerstone reagent in molecular biology, virology, and drug discovery.[1][2][3] However, its utility is often hampered by significant solubility challenges that can lead to experimental variability and failure.

This guide is designed by application scientists for researchers in the field. We move beyond simple protocols to explain the physicochemical principles governing Distamycin A's behavior in solution. Our goal is to empower you with the knowledge to not only solve common solubility problems but also to proactively design experiments that prevent them from occurring.

Troubleshooting Guide: Resolving Common Solubility Issues

This section addresses the most frequent and urgent problems encountered when working with Distamycin A hydrochloride.

Q: My Distamycin A hydrochloride powder won't dissolve in my aqueous buffer (e.g., Tris-HCl, PBS). What's wrong?

A: This is a very common issue. Distamycin A hydrochloride has limited solubility in neutral aqueous buffers. The crystalline structure of the powder requires significant energy to break down (lattice energy), and the molecule itself is not sufficiently hydrophilic to dissolve easily in water alone, despite being a salt.[4]

-

Causality: The hydrochloride salt improves aqueous solubility compared to the free base, but it is often insufficient for preparing high-concentration stock solutions. Direct dissolution in a buffer is often trying to achieve a concentration that exceeds the compound's thermodynamic solubility limit in that specific solvent system.[5]

-

Immediate Solution: Do not attempt to make your primary stock solution in an aqueous buffer. You must first create a high-concentration stock in a suitable organic solvent.

-

Recommended Action: Proceed to the protocol for "Preparing a High-Concentration Stock Solution in DMSO."